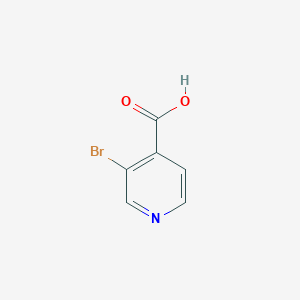

3-Bromoisonicotinic acid

Descripción

Significance as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The utility of 3-bromoisonicotinic acid in chemical synthesis is primarily derived from its status as a bifunctional heterocyclic building block. chemicalbook.combldpharm.com The two reactive sites on the molecule—the bromine atom at the 3-position and the carboxylic acid group at the 4-position—allow for a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds. bloomtechz.com

The bromine atom serves as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. Reactions such as the Suzuki-Miyaura coupling, which pairs the bromopyridine with an organoboron compound, and the Stille coupling, which uses an organotin reagent, are frequently employed to introduce new aryl or alkyl groups at the 3-position. mdpi.compreprints.orgrsc.orglibretexts.org These reactions are highly valued for their ability to construct biaryl structures, which are common motifs in many functional materials and pharmaceutical compounds. mdpi.com Beyond coupling reactions, the bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions.

Concurrently, the carboxylic acid group offers another avenue for derivatization. It can be readily converted into a variety of other functional groups, including esters, amides, and hydrazides, through standard condensation reactions. chemicalbook.comchemicalbook.com For instance, the Fischer esterification of this compound with an alcohol like methanol (B129727) yields the corresponding ester, methyl 3-bromoisonicotinate. The carboxylic acid can also be converted to a more reactive acid chloride, which can then react with a wide range of nucleophiles to form amides or other acyl derivatives. chemistrysteps.com This dual reactivity makes this compound a highly adaptable starting material for creating extensive libraries of substituted pyridine (B92270) compounds.

Overview of Research Trajectories and Interdisciplinary Relevance

The research applications of this compound and its derivatives are broad, spanning several interdisciplinary fields. Its versatility as a synthetic intermediate has made it a valuable tool in medicinal chemistry, materials science, and agrochemistry.

In medicinal chemistry , this compound is recognized as a key intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.com Notably, it is utilized in the development of anti-tuberculosis drugs. chemicalbook.comchemicalbook.com The pyridine carboxylic acid moiety is a known pharmacophore, and the ability to functionalize the 3-position allows for the systematic exploration of structure-activity relationships to optimize biological activity. Research has also focused on synthesizing derivatives with potential antibacterial properties.

In the field of materials science , the compound serves as a valuable organic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). bloomtechz.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, forming extended one-, two-, or three-dimensional networks. researchgate.net Research on the closely related isomer, 5-bromonicotinic acid, has shown its ability to form two-dimensional coordination polymers with copper(II) ions, creating paddle-wheel structures with potential applications in molecular magnetism and supramolecular chemistry. nih.gov This highlights the potential of this compound to form novel materials with interesting structural, magnetic, or fluorescent properties. bloomtechz.com

The compound also finds application in agrochemicals , where it is used as a building block for creating new crop protection agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-bromopyridine-4-carboxylic acid | nih.gov |

| Molecular Formula | C₆H₄BrNO₂ | bldpharm.comnih.gov |

| Molecular Weight | 202.01 g/mol | bldpharm.comnih.gov |

| Appearance | Off-white solid/crystalline powder | chemicalbook.combloomtechz.com |

| Melting Point | 237-238 °C | chemicalbook.com |

| Boiling Point | 403.1 ± 30.0 °C (Predicted) | chemicalbook.com |

| Crystal System | Triclinic | chemicalbook.comchemicalbook.comresearchgate.net |

| Space Group | P-1 | chemicalbook.comchemicalbook.comresearchgate.net |

Table 2: Key Synthetic Reactions of this compound

| Reaction Type | Reactive Site | Description |

| Suzuki-Miyaura Coupling | C3-Br Bond | Pd-catalyzed reaction with a boronic acid/ester to form a new C-C bond. |

| Stille Coupling | C3-Br Bond | Pd-catalyzed reaction with an organostannane to form a new C-C bond. |

| Nucleophilic Substitution | C3-Br Bond | Replacement of the bromine atom with a nucleophile. |

| Esterification | Carboxylic Acid | Reaction with an alcohol, typically under acidic conditions, to form an ester. |

| Amidation | Carboxylic Acid | Reaction with an amine, often via an activated derivative like an acid chloride, to form an amide. |

Table 3: Examples of Synthesized Derivatives

| Derivative Class | General Structure | Synthetic Method |

| Esters | R-COOR' | Reaction of the carboxylic acid with an alcohol. |

| Amides | R-CONR'R'' | Reaction of the carboxylic acid (or its acid chloride) with an amine. |

| Hydrazides | R-CONHNH₂ | Reaction of the carboxylic acid (or its ester) with hydrazine. |

| Bi-aryl Compounds | R-Ar' | Cross-coupling reactions (e.g., Suzuki, Stille) at the bromine site. |

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXWWBFBRTXBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355886 | |

| Record name | 3-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13959-02-9 | |

| Record name | 3-Bromoisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13959-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromoisonicotinic Acid and Its Derived Intermediates

Direct Halogenation Approaches to Pyridine (B92270) Carboxylic Acids

Direct halogenation of the pyridine ring is a primary strategy for synthesizing halogenated pyridine carboxylic acids. The key challenge lies in controlling the position of halogenation, as the pyridine nucleus is generally deactivated towards electrophilic substitution.

The synthesis of 3-bromoisonicotinic acid can be achieved through the direct bromination of isonicotinic acid. In this electrophilic substitution reaction, the bromine atom is selectively introduced at the 3-position of the pyridine ring. nih.gov The inherent electronic properties of the pyridine ring, which is deactivated, necessitate controlled conditions to ensure the desired regioselectivity. nih.gov The use of brominating agents such as elemental bromine or N-bromosuccinimide (NBS) is common for this transformation. nih.gov The reaction is typically performed in the presence of a catalyst to facilitate the selective bromination. nih.gov

Alternative strategies, such as the "halogen dance" reaction, which involves the transposition of a halogen atom on an aromatic ring, have been explored for various pyridine derivatives, often utilizing continuous-flow systems to manage reactive aryllithium intermediates. researchgate.net While not a direct bromination of the parent acid, such methods highlight advanced approaches to regioselective functionalization of halogenated pyridines. researchgate.netrsc.org

Achieving high regioselectivity in the bromination of isonicotinic acid hinges on the careful selection of catalysts and optimization of reaction conditions. Lewis acids, such as iron or aluminum chloride, are commonly employed as catalysts. nih.gov These catalysts enhance the electrophilicity of the brominating agent, directing the substitution to an electron-deficient position.

For related nicotinic acid derivatives, studies show that solvent choice and temperature play a critical role. Polar aprotic solvents can influence the position of bromination, while careful temperature control can prevent the formation of over-brominated byproducts. For instance, bromination of nicotinamide (B372718) using hydrobromic acid and sulfuric acid requires temperatures between -10°C and 25°C to optimize yield and selectivity. Similar principles are applied to the synthesis of this compound, where controlled conditions are paramount for selective C-Br bond formation at the desired position. nih.gov

Below is a table summarizing typical conditions found in the bromination of pyridine carboxylic acid derivatives, which are instructive for the synthesis of this compound.

| Catalyst/Promoter | Brominating Agent | Solvent/Conditions | Key Observation | Reference |

| Iron (Fe) Powder | Bromine (Br₂) | Thionyl Chloride (SOCl₂), 70°C | Introduces bromine at the 5-position of nicotinic acid. | |

| N-Bromosuccinimide (NBS) | Acetic Acid, 80-90°C | Used for regioselective bromination of nicotinic acid precursors. | ||

| Sulfuric Acid (H₂SO₄) | Hydrobromic Acid (HBr) | -10°C to 25°C | Enhances electrophilic substitution on nicotinamide. | |

| Silica Gel | N-Bromosuccinimide (NBS) | Carbon Tetrachloride, Room Temp | Facilitates regiospecific bromination of activated aromatic systems. | mdpi.com |

Functional Group Transformations and Precursor Strategies

Beyond direct bromination, this compound serves as a precursor for various intermediates through functional group transformations, primarily involving its carboxylic acid group. These derivatives, such as esters and amides, are valuable building blocks in their own right. google.commdpi.com

The esterification of this compound is a common functional group transformation. Methyl 3-bromoisonicotinate, for example, is synthesized by reacting the parent acid with methanol (B129727). This reaction is typically catalyzed by an acid. One effective method employs a solid superacid catalyst under controlled acidic conditions to drive the esterification and achieve optimal yields. Another established method uses p-toluenesulfonic acid as the catalyst, with the reaction being heated to reflux for several hours. These esters, such as methyl 3-bromoisonicotinate, are important intermediates for further synthetic manipulations, including cross-coupling reactions.

| Product | Reactants | Catalyst/Conditions | Yield | Reference |

| Methyl 3-bromoisonicotinate | This compound, Methanol | Solid superacid catalyst, acidic conditions | Optimal yield reported | |

| 6-bromo-2-pyridine methyl formate | 6-bromo-2-pyridine carboxylic acid, Methanol | p-Toluenesulfonic acid, Reflux 2-8h | High yield reported | |

| n-propyl ester derivative | 2-pyridone intermediate | n-propanol, classical conditions | 91% | atlanchimpharma.com |

The conversion of this compound to its corresponding amide, 3-bromoisonicotinamide, is another critical transformation. This can be achieved through several standard amidation pathways. A common laboratory-scale approach involves the use of peptide coupling agents. These reagents activate the carboxylic acid group, facilitating nucleophilic attack by ammonia (B1221849) or an amine. For the related 2-bromonicotinic acid, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt) in a solvent like DMF has been used effectively to form the amide bond. Other modern coupling agents such as HATU or COMU can also be employed, often chosen to optimize yield and minimize side reactions, particularly when dealing with challenging substrates. reddit.comuniurb.it

Alternatively, the synthesis can proceed by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an amine. The synthesis of N-substituted 3-bromoisonicotinamides has been reported as part of multicomponent reactions, demonstrating the utility of this amide linkage in constructing more complex molecules. nih.gov

Industrial Scale-Up and Process Intensification Methodologies for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires robust, cost-effective, and environmentally conscious methodologies. google.com Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key focus.

For the synthesis of related pyridine carboxylic acids, direct catalytic vapor-phase oxidation of alkylpyridines using air as the oxidant over a catalyst is a prime example of an industrial process that offers advantages over stoichiometric liquid-phase oxidations. google.com This approach minimizes waste and uses water as a solvent. google.com

In the context of this compound derivatives, continuous flow chemistry offers significant advantages for industrial scale-up. sioc-journal.cn Flow reactors provide superior control over reaction parameters like temperature and residence time, which is crucial for fast and exothermic reactions such as halogenations. rsc.orgrsc.org This enhanced control can improve selectivity and safety, particularly when using highly reactive reagents. sioc-journal.cnrsc.org The esterification of this compound has been specifically identified as a process that can be scaled for industrial production using continuous flow reactors to improve efficiency. For downstream processing, techniques like reactive extraction are being explored to intensify the recovery of products like nicotinic acid from dilute solutions, a method that could be adapted for its brominated analogue. researchgate.netfkit.hrijcea.org

Elucidating the Chemical Reactivity and Derivatization Strategies of 3 Bromoisonicotinic Acid

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom on the pyridine (B92270) ring of 3-bromoisonicotinic acid is susceptible to displacement by nucleophiles. These reactions, often proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, are facilitated by the electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen.

The bromine atom can be readily substituted by azido (B1232118) (N₃) and cyano (CN) groups. The reaction with sodium azide (B81097) or potassium cyanide provides access to 3-azidoisonicotinic acid and 3-cyanoisonicotinic acid, respectively. These functional groups are valuable in medicinal chemistry and materials science, serving as precursors for the synthesis of more complex molecules. chemrevlett.com For instance, the azido group can participate in click chemistry reactions, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. chemrevlett.com

Table 1: Nucleophilic Substitution with Azido and Cyano Groups

| Reactant | Nucleophile | Product |

| This compound | Sodium azide | 3-Azidoisonicotinic acid |

| This compound | Potassium cyanide | 3-Cyanoisonicotinic acid |

Beyond azido and cyano groups, a variety of other nucleophiles can displace the bromine atom in this compound. These include alkoxides, amines, and thiols, leading to the formation of ethers, amines, and thioethers, respectively. The specific reaction conditions, such as the choice of solvent and base, can influence the efficiency of the substitution. libretexts.orgyoutube.com The ability to introduce a wide array of functional groups through nucleophilic substitution highlights the synthetic utility of this compound. smolecule.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The bromine atom serves as a handle for the introduction of various organic fragments using catalysts, typically based on palladium.

The Suzuki-Miyaura coupling reaction is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org this compound can be effectively coupled with various aryl and heteroaryl boronic acids to generate biaryl and heteroaryl-substituted isonicotinic acid derivatives. vulcanchem.comresearchgate.net These products are of significant interest in the development of pharmaceuticals and functional materials. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| This compound Derivative | Coupling Partner | Catalyst/Base | Product |

| Methyl 3-bromoisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Methyl 3-phenylisonicotinate |

| This compound | 2,6-Dimethylphenylboronic acid | Pd catalyst / K₃PO₄ | 3-(2,6-Dimethylphenyl)isonicotinic acid |

The Stille coupling reaction provides another avenue for carbon-carbon bond formation by coupling an organohalide with an organotin reagent, catalyzed by palladium. organic-chemistry.orglibretexts.org Although the toxicity of organotin compounds is a drawback, the Stille reaction offers a broad substrate scope. organic-chemistry.org this compound and its esters can be coupled with various organostannanes to introduce alkyl, alkenyl, aryl, and alkynyl groups at the 3-position of the pyridine ring. metu.edu.tr

The Hiyama coupling utilizes organosilanes as coupling partners in a palladium-catalyzed reaction with organohalides. organic-chemistry.orgambeed.com This method is an attractive alternative to other coupling reactions due to the low toxicity and stability of organosilicon reagents. organic-chemistry.org Recent advancements have expanded the utility of the Hiyama coupling for the synthesis of biaryl compounds from aryl bromides. nih.govumich.edu

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. nrochemistry.combyjus.com This reaction allows for the direct introduction of an alkynyl group onto the 3-position of the isonicotinic acid scaffold, providing access to a class of compounds with applications in materials science and medicinal chemistry. nih.govpsu.edu The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. nrochemistry.com

Reduction Chemistry of this compound

The presence of three distinct reducible sites—the pyridine ring, the bromo substituent, and the carboxylic acid—makes the reduction chemistry of this compound a subject of significant synthetic interest. The outcome of the reduction is highly dependent on the chosen reagents and reaction conditions, allowing for selective transformations.

Catalytic hydrogenation is a powerful technique for modifying the structure of this compound. Depending on the catalyst and conditions, this method can achieve either the removal of the bromine atom (dehalogenation) or the saturation of the pyridine ring.

Debromination to form isonicotinic acid is a common transformation. This reaction is typically achieved using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source. The process involves the oxidative addition of the C-Br bond to the metal center, followed by hydrogenolysis.

Reduction of the pyridine ring is more complex and can be challenging due to the potential for side reactions like decarboxylation, as observed with the parent compound, nicotinic acid. google.com However, specific synthetic routes demonstrate the successful reduction of the heterocyclic ring. For instance, after conversion of this compound to its ethyl ester and subsequent derivatization, the resulting pyridinium (B92312) salt can be reduced to the corresponding 1,2,5,6-tetrahydropyridine derivative using sodium borohydride (B1222165). nih.gov More forceful hydrogenation, often employing rhodium or ruthenium catalysts under pressure, can lead to the fully saturated piperidine (B6355638) ring, although careful control is needed to prevent loss of the carboxyl group. google.com

| Reaction Type | Typical Reagents/Catalysts | Substrate Moiety | Product Moiety | Reference |

|---|---|---|---|---|

| Dehalogenation | H₂, Pd/C | 3-Bromopyridine (B30812) | Pyridine | |

| Aromatic Ring Reduction | NaBH₄ | Pyridinium Salt | 1,2,5,6-Tetrahydropyridine | nih.gov |

| Aromatic Ring Reduction | H₂, Rh/C or Rh/Al₂O₃ | Pyridine | Piperidine | google.com |

Direct reduction of the carboxylic acid group in this compound to an aldehyde or alcohol is complicated by the reactivity of the pyridine ring and the bromo substituent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to over-reduction or a mixture of products.

A more effective strategy involves the initial conversion of the carboxylic acid to a less reactive derivative, such as an ester or an amide. These derivatives can then be selectively reduced under controlled conditions. For example, nicotinic acid amides, such as the morpholinamide derivative, can be reduced to the corresponding aldehydes with high selectivity using modified aluminum hydride reagents. google.com Reagents like lithium triethoxyaluminum hydride (LiAlH(OEt)₃), prepared in situ from LiAlH₄ and ethyl acetate, are particularly effective for this transformation at low temperatures, minimizing over-reduction to the alcohol. google.com This approach prevents the formation of dihydropyridine (B1217469) byproducts that can occur during the reduction of nicotinic acid derivatives. google.com

| Starting Derivative | Reducing Agent | Product | Key Feature | Reference |

|---|---|---|---|---|

| Carboxylic Acid Ester | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Requires low temperatures to prevent over-reduction. | |

| Carboxylic Acid Morpholinamide | Lithium triethoxyaluminum hydride (LiAlH(OEt)₃) | Aldehyde | High selectivity for aldehyde formation. google.com | google.com |

| Carboxylic Acid Ester | Lithium borohydride (LiBH₄) | Alcohol | Milder than LiAlH₄, offering better selectivity. |

Regioselective Functionalization of Pyridine Rings Facilitated by this compound

The substituents on the pyridine ring of this compound can be exploited to direct the introduction of new functional groups with high regioselectivity. This control is crucial for building complex molecular architectures from a relatively simple starting material.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgsemanticscholar.org In the case of this compound, the reaction with a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA) would first involve the deprotonation of the acidic carboxylic proton to form a lithium carboxylate. While carboxylate groups are generally poor directing groups, the bromine atom at the 3-position can effectively direct lithiation.

Studies on 3-bromopyridine show that lithiation with LDA occurs regioselectively at the C-4 position. znaturforsch.com However, in this compound, the C-4 position is already substituted. Therefore, the bromine atom is expected to direct the metalation to the C-2 position. The resulting 2-lithio-3-bromopyridine-4-carboxylate intermediate can then be trapped with a wide variety of electrophiles to install a new substituent at the C-2 position, yielding 2,3,4-trisubstituted pyridine derivatives. This method provides a convenient and high-yielding route to otherwise difficult-to-access compounds. researchgate.net

| Directing Group | Proposed Site of Lithiation | Electrophile (E⁺) | Product (after quench) | Reference |

|---|---|---|---|---|

| Bromo (at C-3) | C-2 | I₂ (Iodine) | 2-Iodo-3-bromoisonicotinic acid | znaturforsch.com |

| Bromo (at C-3) | C-2 | (CH₃)₂CO (Acetone) | 3-Bromo-2-(1-hydroxy-1-methylethyl)isonicotinic acid | researchgate.net |

| Bromo (at C-3) | C-2 | DMF (Dimethylformamide) | 3-Bromo-2-formylisonicotinic acid | znaturforsch.com |

| Bromo (at C-3) | C-2 | TMSCl (Trimethylsilyl chloride) | 3-Bromo-2-(trimethylsilyl)isonicotinic acid | clockss.org |

Recent advances in photoredox catalysis have enabled the direct C-H functionalization of heterocycles under mild, transition-metal-free conditions. mdpi.com Photochemical C-H arylation represents a powerful strategy for synthesizing complex molecules from this compound.

This method typically involves a photocatalyst, which can be a metal complex or an organic dye like chlorophyll, that becomes excited upon absorbing visible light. rsc.orgrsc.org The excited photocatalyst can then induce the formation of an aryl radical from a suitable precursor, such as an aryldiazonium salt. rsc.orgresearchgate.net This highly reactive aryl radical can then add to the electron-deficient pyridine ring of this compound. The regioselectivity of the addition would be influenced by the electronic properties of the substituted pyridine ring. This approach offers a green and efficient alternative to traditional cross-coupling reactions for the synthesis of biaryl compounds. rsc.org

| Component | Example | Function | Reference |

|---|---|---|---|

| Substrate | This compound | Aromatic core to be functionalized | |

| Aryl Source | Aryldiazonium salt (Ar-N₂⁺) | Precursor to the aryl radical | rsc.orgresearchgate.net |

| Photocatalyst | Chlorophyll, Eosin Y, or Ru(bpy)₃²⁺ | Absorbs light and initiates radical formation via electron transfer | mdpi.comrsc.org |

| Light Source | White LEDs, Blue LEDs | Energy source to excite the photocatalyst | rsc.org |

| Solvent | Acetonitrile (B52724), DMSO | Reaction medium | researchgate.net |

Comprehensive Spectroscopic and Structural Elucidation of 3 Bromoisonicotinic Acid and Its Analogues

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of 3-bromoisonicotinic acid reveals a detailed solid-state structure, providing insights into its molecular geometry, crystal packing, and the non-covalent interactions that govern its supramolecular assembly.

The crystal structure of this compound has been determined and it crystallizes in the centrosymmetric triclinic space group P-1 researchgate.net.

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₄BrNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2512(6) |

| b (Å) | 7.3916(6) |

| c (Å) | 7.4920(7) |

| α (°) | 65.065(4) |

| β (°) | 68.858(4) |

| γ (°) | 64.919(4) |

| Volume (ų) | 321.60(5) |

| Z | 2 |

| Temperature (K) | 150(2) |

The crystal packing of this compound is primarily dictated by strong and directional hydrogen bonds. The most significant of these is the interaction between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. This recurring and predictable pattern is known as a supramolecular heterosynthon, specifically the acid-pyridine synthon. rsc.orgresearchgate.netnih.gov This robust O-H···N hydrogen bond links the molecules into infinite chains, which form the fundamental motif of the crystal structure. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials and pharmaceutical sciences. rsc.orgcore.ac.ukuky.edu While multiple forms of this compound have not been extensively reported, its close structural analogue, 3-chloroisonicotinic acid, is known to exhibit at least three distinct polymorphs. rsc.org The existence of polymorphism in the chloro-analogue suggests a high propensity for this compound to form different crystalline arrangements under varying crystallization conditions.

Furthermore, it has been reported that the crystal structure of this compound is isostructural with one of the polymorphs of 3-chloroisonicotinic acid. researchgate.net Isostructurality implies that the two different compounds crystallize with the same space group and similar unit cell parameters and molecular packing, with the primary difference being the substitution of a chlorine atom for a bromine atom. This relationship highlights the dominant role of the acid-pyridine heterosynthon in controlling the crystal packing, which is not significantly perturbed by the change from chlorine to bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and electronic structure of the molecule.

The ¹H NMR spectrum of this compound provides a distinct signature for each of its chemically non-equivalent protons. The spectrum displays three signals in the aromatic region and one signal for the acidic proton of the carboxyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.91 | s (singlet) | - | 1H | H-2 |

| 8.70 | d (doublet) | 4.9 | 1H | H-6 |

| 7.71 | d (doublet) | 4.8 | 1H | H-5 |

| 12.56 | br (broad) | - | 1H | -COOH |

The proton at the 2-position (H-2) appears as a singlet at 8.91 ppm because it has no adjacent protons. The protons at the 6-position (H-6) and 5-position (H-5) appear as doublets at 8.70 ppm and 7.71 ppm, respectively, due to coupling with each other. The downfield chemical shifts of all ring protons are characteristic of their location on an electron-deficient pyridine ring. The signal at 12.56 ppm is a broad singlet, typical for a carboxylic acid proton involved in hydrogen bonding exchange. chemicalbook.com

The ¹³C NMR spectrum reveals six distinct signals, corresponding to the six carbon atoms of the this compound molecule. This confirms the molecular symmetry and provides information on the electronic environment of each carbon.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.07 | C-3 |

| 165.00 | -COOH |

| 152.61 | C-2 |

| 148.94 | C-6 |

| 123.77 | C-5 |

| 117.26 | C-4 |

Note: Assignments are based on data from ChemicalBook and general principles of NMR spectroscopy. chemicalbook.com

The signal furthest downfield at 165.00 ppm is assigned to the carboxylic acid carbon. The carbon atom bearing the bromine (C-3) is observed at 166.07 ppm. The remaining four signals correspond to the carbons of the pyridine ring, with their chemical shifts influenced by the positions of the nitrogen atom, bromine atom, and carboxylic acid group.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov The resulting spectrum is a unique "molecular fingerprint" that is highly specific to the compound's structure and the nature of its chemical bonds. While a complete experimental spectrum for this compound is not detailed, the expected characteristic absorption bands can be predicted based on its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong (IR) |

| C-H stretch | Aromatic Ring | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C=O stretch | Carboxylic Acid | 1725 - 1700 | Very Strong (IR) |

| C=C / C=N ring stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong (IR) |

| O-H bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-Br stretch | Bromo-Aromatic | 600 - 500 | Medium to Strong |

Key expected features include a very broad O-H stretching band from 3300-2500 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded carboxylic acid dimer. vscht.cz A very strong C=O stretching absorption around 1700 cm⁻¹ is also anticipated. uhcl.edu The pyridine ring would give rise to a series of C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region. cdnsciencepub.comresearchgate.net The C-Br stretching vibration is expected at a lower frequency, typically in the 600-500 cm⁻¹ range of the fingerprint region. The combination of these specific absorptions provides a powerful method for confirming the presence of the key functional groups within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by a series of distinct absorption bands that confirm the presence of its key structural features: the carboxylic acid group and the substituted pyridine ring.

The most prominent feature is a very broad absorption band typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org This broadness is a hallmark of the strong hydrogen bonding between two molecules of the acid. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this band is typically found between 1710 and 1680 cm⁻¹. vscht.cz Conjugation with the pyridine ring slightly lowers the frequency compared to a saturated aliphatic acid.

The aromatic pyridine ring itself presents several characteristic bands. The C-H stretching vibrations of the aromatic ring protons appear as weaker bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. vscht.cz In-ring C=C and C=N stretching vibrations produce a set of medium to strong bands in the 1400-1600 cm⁻¹ region. vscht.czresearchgate.net The substitution pattern on the pyridine ring influences the exact position and pattern of these absorptions. Furthermore, the C-Br stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹, although its identification can sometimes be complicated by other overlapping absorptions.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300–2500 | Broad, Strong | O–H Stretch | Carboxylic Acid (Dimer) |

| 3150–3050 | Weak to Medium | C–H Stretch | Aromatic (Pyridine Ring) |

| 1710–1685 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600–1570 | Medium | C=C / C=N Stretch | Aromatic (Pyridine Ring) |

| 1500–1400 | Medium | C=C / C=N Stretch | Aromatic (Pyridine Ring) |

| 950–910 | Medium, Broad | O–H Bend | Carboxylic Acid |

| 600–500 | Medium to Weak | C–Br Stretch | Bromo-substituent |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in molecular polarizability. For molecules with a center of symmetry, vibrations can be exclusively Raman or IR active (mutual exclusion principle). While this compound lacks a center of symmetry, some vibrations will be inherently stronger in Raman than in IR, and vice-versa, offering a more complete vibrational picture.

In the Raman spectrum of this compound, the pyridine ring vibrations are particularly prominent. Symmetrical ring "breathing" modes, which involve the uniform expansion and contraction of the ring, give rise to very strong and sharp bands, typically around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These bands are often the most intense signals in the spectrum of pyridine and its derivatives. researchgate.netacs.org Other ring stretching and deformation modes also appear in the 1200-1600 cm⁻¹ region.

In contrast to its strong absorption in FT-IR, the carbonyl (C=O) stretch of the carboxylic acid is often a relatively weak scatterer in Raman spectroscopy. The broad O-H stretching band that dominates the high-frequency region of the IR spectrum is also typically very weak and difficult to observe in Raman spectra. The C-Br stretch, however, is often more easily identified in Raman than in IR and appears in the low-frequency region. This makes Raman spectroscopy a valuable tool for confirming the presence and probing the electronic environment of the pyridine ring and the halogen substituent. nih.gov

Table 2: Principal Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3150–3050 | Weak | C–H Stretch | Aromatic (Pyridine Ring) |

| 1605–1575 | Strong | Ring Stretch | Aromatic (Pyridine Ring) |

| 1250–1200 | Medium | Ring Deformation | Aromatic (Pyridine Ring) |

| 1040–1020 | Very Strong | Symmetric Ring Breathing | Aromatic (Pyridine Ring) |

| 1010–990 | Very Strong | Ring Trigonal Deformation | Aromatic (Pyridine Ring) |

| 600–500 | Medium | C–Br Stretch | Bromo-substituent |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₆H₄BrNO₂), the nominal molecular weight is 201 g/mol for the ⁷⁹Br isotope and 203 g/mol for the ⁸¹Br isotope.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion appears as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

Under electron ionization (EI), the molecular ion of this compound is expected to be relatively stable due to the aromatic ring. The fragmentation pattern is typically governed by the cleavage of bonds adjacent to the carbonyl group and the loss of the bromine atom. libretexts.org Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) to form an [M-17]⁺ ion, and the loss of the entire carboxyl group as a •COOH radical to form an [M-45]⁺ ion. libretexts.orgyoutube.com Another possible fragmentation is the loss of the bromine atom, leading to an [M-79/81]⁺ fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 201 / 203 | [C₆H₄BrNO₂]⁺ | (Molecular Ion) |

| 184 / 186 | [C₆H₃BrNO]⁺ | •OH |

| 156 / 158 | [C₅H₄BrN]⁺ | •COOH |

| 122 | [C₆H₄NO₂]⁺ | •Br |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its isolation from reaction mixtures. Due to the polar nature of the carboxylic acid and the pyridine nitrogen, reversed-phase HPLC (RP-HPLC) is the most suitable method. wikipedia.org

In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. wikipedia.org For an acidic compound like this compound, controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks. rjptonline.org The addition of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group. biotage.com This renders the molecule less polar, increasing its retention on the nonpolar stationary phase and preventing peak tailing. biotage.com

A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from impurities with different polarities. Purity is assessed using a UV detector, as the pyridine ring is a strong chromophore, typically showing maximum absorbance (λ_max) in the 220-270 nm range.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 265 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is exceptionally well-suited for real-time reaction monitoring, providing rapid insights into the progress of a chemical synthesis. springernature.com

For instance, in the synthesis of this compound via the bromination of isonicotinic acid, LC-MS can be used to monitor the consumption of the starting material and the formation of the desired product. Small aliquots can be taken from the reaction mixture, diluted, and injected directly into the LC-MS system.

The chromatogram will separate the starting material, product, and any potential by-products (e.g., dibrominated species or other isomers). The mass spectrometer, often operating in electrospray ionization (ESI) positive mode, will detect the protonated molecular ions ([M+H]⁺). The starting isonicotinic acid would be monitored at an m/z of 124, while the this compound product would be detected as a characteristic isotopic doublet at m/z 202 and 204. researchgate.net By tracking the relative intensities of these ions over time, a chemist can determine the reaction's endpoint, identify the formation of impurities, and optimize reaction conditions for yield and purity.

Table 5: LC-MS Ions for Monitoring the Bromination of Isonicotinic Acid

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Isonicotinic Acid (Reactant) | C₆H₅NO₂ | 124 |

| This compound (Product) | C₆H₄⁷⁹BrNO₂ / C₆H₄⁸¹BrNO₂ | 202 / 204 |

| Potential Dibromo-product | C₆H₃⁷⁹Br₂NO₂ / C₆H₃⁷⁹Br⁸¹Br₂NO₂ | 280 / 282 / 284 |

Computational and Theoretical Investigations of 3 Bromoisonicotinic Acid

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations on 3-Bromoisonicotinic acid and related pyridine (B92270) carboxylic acids provide a detailed picture of their molecular orbitals, charge distribution, and conformational preferences.

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the pyridine ring. The rotation around the C-C bond connecting the carboxyl group to the ring gives rise to different conformers. DFT calculations are employed to determine the geometries and relative energies of these conformers.

For pyridine carboxylic acids, two main planar conformers are typically considered: one where the carboxylic O-H group is syn to the ring nitrogen and one where it is anti. Due to intramolecular interactions, these conformers have different energetic stabilities. For many nicotinic and isonicotinic acid derivatives, the energy differences between conformers are relatively small, and the global minimum can be influenced by substitution and the surrounding environment. In the case of this compound, the bromine substituent can influence the conformational preference through steric and electronic effects. Theoretical studies on similar molecules suggest that the most stable conformer is often the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as weak hydrogen bonds. A DFT study on a series of nicotinic acid benzylidenehydrazide derivatives demonstrated the use of B3LYP/6-31G** level of theory to optimize structures and determine the most stable conformers in the gas phase dergipark.org.tr.

The relative energies of different conformers are crucial for understanding the molecule's behavior in different phases. While in the gas phase, the molecule exists in its lowest energy conformation, in the solid state, crystal packing forces can lead to the stabilization of a different conformer.

Table 1: Calculated Energetic Properties of a Related Isonicotinate Derivative

The following table presents data for ethyl 5-amino-2-bromoisonicotinate, a structurally related compound, calculated at the B3LYP/6-311+G(d,p) level of theory, to provide an example of the energetic parameters that can be obtained from DFT studies.

| Parameter | Value (eV) |

| Energy of Highest Occupied Molecular Orbital (HOMO) | -6.2700 |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | -2.1769 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0931 |

Data sourced from a DFT study on ethyl 5-amino-2-bromoisonicotinate nih.gov.

The electron density distribution, which can be mapped using DFT, is fundamental to predicting a molecule's reactivity. The molecular electrostatic potential (MEP) map is a valuable tool that visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would be expected to show negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the carbon atom attached to the bromine would show positive potential (electron-poor), indicating sites for nucleophilic attack.

Another powerful tool derived from DFT for predicting reactivity is the Fukui function. The Fukui function, ƒ(r), identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron. It helps in identifying the most electrophilic and nucleophilic sites within a molecule. For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function is ƒ+(r), while for a nucleophilic attack (reaction with an electrophile), the relevant function is ƒ-(r). For this compound, the analysis of Fukui functions would likely highlight the pyridine nitrogen and the carboxylic oxygen atoms as primary sites for electrophilic interaction, and the carbon atom bonded to the bromine as a key site for nucleophilic substitution. The Hard/Soft Acid-Base (HSAB) principle can be applied in conjunction with the Fukui function to predict the outcome of reactions nih.gov.

Quantum Chemical Calculations of Spectroscopic Parameters and Vibrational Frequencies

Quantum chemical calculations are instrumental in the interpretation and assignment of experimental vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands for different functional groups and vibrational modes of the molecule. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), have been shown to provide good agreement with experimental vibrational frequencies, often with the use of a scaling factor to account for anharmonicity and other systematic errors.

For this compound, the calculated vibrational spectrum would feature characteristic bands for the O-H stretching of the carboxylic acid, the C=O stretching, the C-Br stretching, and the various vibrations of the pyridine ring (C-H stretching, C-N stretching, and ring breathing modes). Theoretical studies on nicotinic acid have demonstrated the successful application of DFT in assigning its vibrational spectra jocpr.com. These calculations can also help in understanding how the vibrational modes are affected by intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 2: Representative Calculated Vibrational Frequencies for Nicotinic Acid (a related compound)

This table shows a selection of calculated vibrational frequencies for nicotinic acid, a similar pyridine carboxylic acid, to illustrate the types of data obtained from quantum chemical calculations. The values are typically reported in wavenumbers (cm⁻¹).

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | ~3600 |

| C-H Stretch (Aromatic) | ~3100 |

| C=O Stretch | ~1750 |

| C-C/C-N Ring Stretch | ~1600 |

| O-H Bend | ~1400 |

| C-H In-plane Bend | ~1200 |

| C-O Stretch | ~1100 |

Frequencies are approximate and based on typical DFT calculation results for similar molecules.

Molecular Modeling of Intermolecular Interactions and Supramolecular Assemblies

In the condensed phase, molecules of this compound interact with each other through a variety of non-covalent interactions, leading to the formation of supramolecular assemblies. Molecular modeling techniques, often in conjunction with crystallographic data, are essential for understanding the nature and strength of these interactions.

The most significant intermolecular interaction in this compound is the hydrogen bonding involving the carboxylic acid group. Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents. In these dimers, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, forming a cyclic motif. The pyridine nitrogen in this compound can also act as a hydrogen bond acceptor.

The strength of these hydrogen bonds can be quantified computationally. One common approach is to calculate the interaction energy of a hydrogen-bonded dimer by subtracting the energies of the individual monomers from the total energy of the dimer, with corrections for basis set superposition error (BSSE). For a carboxylic acid–pyridine system, the hydrogen bond energy can be significant, with calculated values in the range of -50 kJ/mol researchgate.netyudanugraha.id. The geometry of the hydrogen bond, particularly the donor-acceptor distance and the angle, obtained from crystal structure data or geometry optimization, is a good indicator of its strength. Shorter distances and angles closer to 180° generally imply stronger hydrogen bonds.

Besides strong hydrogen bonds, weaker interactions such as aromatic stacking (π-π interactions), C-H···O, and halogen bonds (C-Br···O/N) can also play a crucial role in the stabilization of the supramolecular structure of this compound. Aromatic stacking interactions arise from the attractive forces between the π-electron clouds of adjacent pyridine rings. The geometry of this stacking can be parallel, T-shaped, or parallel-displaced, and its strength is influenced by substituents on the aromatic ring.

Table 3: Intermolecular Contacts for a Related Isonicotinate Derivative from Hirshfeld Surface Analysis

The following table shows the percentage contributions of various intermolecular contacts to the Hirshfeld surface for ethyl 5-amino-2-bromoisonicotinate, illustrating the types of weak interactions present in the crystal structure.

| Intermolecular Contact | Contribution (%) |

| H···H | 33.2 |

| Br···H/H···Br | 20.9 |

| O···H/H···O | 11.2 |

| C···H/H···C | 11.1 |

| N···H/H···N | 10.0 |

Data sourced from a Hirshfeld surface analysis of ethyl 5-amino-2-bromoisonicotinate nih.gov.

Reaction Mechanism Elucidation Through Computational Pathways

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern organic chemistry. For this compound, a bifunctional molecule with distinct reactive sites, computational studies can map the energetic landscapes of its various transformations. Methods such as Density Functional Theory (DFT) are employed to model the reaction pathways, identify transition states, and calculate activation energies, which collectively determine the feasibility and outcome of a reaction. nih.govmdpi.com

A primary area of investigation for this compound is its participation in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): this compound is an excellent substrate for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling. The catalytic cycle of these reactions is complex, involving multiple steps such as oxidative addition, transmetalation, and reductive elimination. Computational chemistry can elucidate this entire cycle. For instance, DFT calculations can model the oxidative addition of the C-Br bond of this compound to a palladium(0) catalyst. These calculations help in understanding the ligand effects on the catalyst, the stability of intermediates, and the energy barriers associated with each elementary step, thereby explaining the efficiency and selectivity of the process.

A hypothetical reaction coordinate diagram, derived from such computational studies, illustrates the energy changes as the reactants are converted into products. The highest points on this path correspond to transition states, the energy required to overcome them being the activation energy.

Table 1: Hypothetical Energy Profile for the SNAr Reaction of this compound with a Nucleophile (Nu⁻)

This table is for illustrative purposes to show the type of data generated from computational studies and does not represent real experimental or calculated values.

| Reaction Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | +18.5 |

| Intermediate | Meisenheimer Complex | +5.2 |

| Transition State 2 (TS2) | Expulsion of Bromide ion | +12.0 |

| Products | 3-Nu-isonicotinic Acid + Br⁻ | -10.3 |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can explore its potential to act as an inhibitor or modulator of various enzymes by predicting its binding affinity and interaction patterns within the protein's active site.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket of the protein, scoring each pose based on a force field that estimates the binding free energy.

A successful docking simulation provides two key pieces of information:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative scores typically indicate stronger binding.

Binding Mode: The specific orientation of the ligand and the detailed non-covalent interactions that stabilize the complex. These can include:

Hydrogen Bonds: Formed between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Serine, Threonine, Asparagine).

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-Interactions: The pyridine ring can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or in cation-π interactions with positively charged residues like Lysine or Arginine.

These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies, guiding the chemical modification of the initial ligand to improve its potency and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a medicinal chemist might add a suitable nonpolar group to the molecule to achieve a better fit and stronger binding.

Table 2: Illustrative Molecular Docking Results of this compound into a Hypothetical Kinase Active Site

This table is a representative example to demonstrate the output of a molecular docking analysis and does not correspond to actual research data.

| Interacting Residue (in Protein) | Interaction Type | Distance (Å) | Ligand Atom Involved |

| Lysine 72 | Hydrogen Bond | 1.9 | Carboxylate Oxygen |

| Aspartic Acid 165 | Hydrogen Bond | 2.1 | Carboxylate -OH |

| Leucine 120 | Hydrophobic | 3.8 | Pyridine Ring |

| Phenylalanine 164 | π-π Stacking | 4.2 | Pyridine Ring |

| Methionine 118 | Halogen Bond | 3.1 | Bromine |

Applications of 3 Bromoisonicotinic Acid in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

3-Bromoisonicotinic acid is a key building block for synthesizing a range of pharmaceutical intermediates and APIs. Its bifunctional nature, with a bromine atom amenable to cross-coupling reactions and a carboxylic acid group ready for transformations into esters, amides, and other functional groups, makes it highly valuable in drug discovery.

Tuberculosis (TB) remains a significant global health issue, and the development of new drugs is critical to combat drug-resistant strains. ajgreenchem.com this compound is recognized as an important intermediate primarily used in the production of anti-tuberculosis medications. chemicalbook.com The isonicotinic acid core is a known pharmacophore in several anti-TB drugs, and the bromo-substituent at the 3-position provides a strategic point for chemical elaboration to create novel and more effective agents against Mycobacterium tuberculosis. chemicalbook.comnih.gov For instance, derivatives of halogenated nicotinic acids can inhibit the synthesis of essential coenzymes in bacteria, representing a potential mechanism for their antitubercular activity. guidechem.com

Beyond tuberculosis, the this compound framework is being explored for the creation of new anti-infective and anti-cancer agents. The development of multidrug-resistant (MDR) bacteria necessitates the discovery of new classes of antibiotics. nih.govsemanticscholar.org Researchers have synthesized derivatives of this compound and found them to possess antibacterial properties. The core structure is amenable to modifications, such as palladium-catalyzed cross-coupling reactions, to generate diverse molecular scaffolds for screening against various pathogens.

In the realm of oncology, small molecules that can selectively target cancer cells are of great interest. The "Warburg effect," a metabolic characteristic of many cancer cells, has become a target for novel therapies. nih.gov The 3-bromopyruvate (B3434600) molecule, a related alpha-ketoacid, has shown potent anti-cancer effects by targeting this metabolic pathway. nih.gov While distinct from this compound, this highlights the potential of bromo-substituted small molecules in cancer therapy. The heterocyclic nature of the isonicotinic acid ring is a feature found in many anti-cancer compounds, and its derivatives are actively being investigated for their anti-proliferative activities against various cancer cell lines. mdpi.com

The search for effective treatments for neurological disorders, such as Alzheimer's and Parkinson's diseases, is ongoing. nih.gov Heterocyclic compounds are a major focus in this area due to their ability to interact with various targets within the central nervous system (CNS). mdpi.com While direct research on this compound for neurological disorders is not extensively documented, its structural motifs are relevant. Nicotinic acid and its derivatives are being investigated for their potential neuroprotective effects. guidechem.com The ability to synthesize novel derivatives from the this compound template allows for the creation of compound libraries that can be screened for activity against enzymes and receptors implicated in neurodegeneration, such as acetylcholinesterase, monoamine oxidase, and beta-secretase. nih.gov

Pharmacological Evaluation of this compound Derivatives

The functionalization of this compound has led to derivatives with promising pharmacological activities. These new chemical entities are being evaluated for their efficacy against challenging infectious agents and their potential to modulate inflammatory processes.

The rise of multidrug-resistant bacteria, including extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), is a critical public health threat. nih.govnih.govmdpi.com this compound derivatives have emerged as a promising area of research for new antibiotics to combat these pathogens.

One study involved the synthesis of a series of arylated butyl 2-bromoisonicotinate derivatives, which were then evaluated for their antibacterial activity against clinical isolates of ESBL-producing E. coli and MRSA. nih.gov The parent compound, butyl 2-bromoisonicotinate, was synthesized from 2-bromoisonicotinic acid and subsequently modified using Suzuki-Miyaura cross-coupling reactions to create a library of derivatives. nih.gov Several of these compounds demonstrated significant antibacterial activity.

Similarly, other studies have highlighted the potential of brominated compounds against MRSA. For example, marinopyrrole derivatives containing bromine have shown potent, concentration-dependent killing kinetics against community-associated MRSA strains. nih.gov Another study found that a simple bromophenol derivative exhibited good activity against both S. aureus and MRSA, and also inhibited biofilm formation, a key virulence factor. nih.gov

| Compound | Derivative Structure | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| Butyl 2-(4-(methylthio)phenyl)isonicotinate | Isonicotinate ring with a butyl ester and a 4-(methylthio)phenyl group at the 2-position | ESBL-producing E. coli | 12.5 |

| Butyl 2-(4-(methoxycarbonyl)phenyl)isonicotinate | Isonicotinate ring with a butyl ester and a 4-(methoxycarbonyl)phenyl group at the 2-position | ESBL-producing E. coli | 25 |

| Butyl 2-(4-(methylthio)phenyl)isonicotinate | Isonicotinate ring with a butyl ester and a 4-(methylthio)phenyl group at the 2-position | MRSA | 25 |

| Butyl 2-(4-(methoxycarbonyl)phenyl)isonicotinate | Isonicotinate ring with a butyl ester and a 4-(methoxycarbonyl)phenyl group at the 2-position | MRSA | 50 |

Data sourced from a study on arylated butyl 2-bromoisonicotinate derivatives. nih.gov

Chronic inflammation is a key factor in many diseases, making the development of new anti-inflammatory agents a priority. nih.gov The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. nih.govresearchgate.net When activated by inflammatory stimuli, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6. nih.govresearchgate.net Therefore, inhibiting the NF-κB pathway is a promising therapeutic strategy for inflammatory diseases. nih.govnih.gov

Derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Studies have shown that certain nicotinic acid derivatives can significantly inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov While research specifically targeting this compound derivatives for anti-inflammatory purposes is emerging, the broader class of nicotinic acid derivatives shows significant potential. The mechanism often involves the modulation of key inflammatory pathways, and the inhibition of NF-κB activation is a plausible mode of action for these compounds. nih.govmdpi.com

| Compound Class | Proposed Mechanism | Key Inflammatory Mediators Inhibited | Therapeutic Target Pathway |

|---|---|---|---|

| Nicotinic Acid Derivatives | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-6, iNOS, COX-2 | NF-κB Pathway |

| Mollugin Derivatives | Suppression of TNF-α-induced expression of the p65 protein | NO, Pro-inflammatory cytokines | NF-κB Pathway |

| Arylpropionic Acid Derivatives | Inhibition of cyclooxygenase (COX) enzymes | Prostaglandins | COX Pathway |

This table summarizes the anti-inflammatory potential of related compound classes, suggesting a promising avenue for the evaluation of this compound derivatives. nih.govmdpi.comresearchgate.net

Enzyme Inhibition Studies and Characterization of Molecular Targets

This compound serves as a crucial scaffold for the synthesis of various enzyme inhibitors. Its structure, featuring a pyridine (B92270) ring, a bromine atom, and a carboxylic acid group, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships to optimize biological activity. Derivatives of this compound have been investigated as inhibitors for several classes of enzymes.

One notable area of research involves the development of inhibitors for β-lactamases, enzymes that confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. Boronic acid derivatives, synthesized using precursors like this compound, have shown significant inhibitory activity against Class C β-lactamases. nih.govmdpi.com For example, boronic acids with specific side chains attached to the core structure have demonstrated potent inhibition of enzymes like ADC-7 cephalosporinase (B13388198) and AmpC β-lactamase. nih.govmdpi.com In these inhibitors, the boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, while the rest of the molecule, derived from the this compound framework, establishes crucial interactions with the enzyme's recognition sites. mdpi.com

The table below summarizes the inhibitory activity of selected boronic acid-based inhibitors derived from scaffolds related to this compound.

| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) |

| 3a | ADC-7 | 44 nM |

| 3b | ADC-7 | 115 nM |

| 3c | ADC-7 | 46 nM |

| 10a | AmpC | 140 nM |

Data sourced from studies on boronic acid-based β-lactamase inhibitors. nih.govmdpi.com

Beyond β-lactamases, the isonicotinic acid framework is a component of molecules designed to target other enzymes. For instance, various kinase inhibitors incorporate pyridine-based structures to interact with the ATP-binding site of the enzyme. The functional groups on this compound allow it to be used as a starting material for creating more complex molecules aimed at these and other enzymatic targets.

Applications in Biochemical Assays and Mechanistic Biology

In the realm of biochemical assays, this compound and its close structural relatives are valuable as biochemical reagents. medchemexpress.commedchemexpress.com While not always the direct active agent, they serve as foundational structures for synthesizing probes and inhibitors used to investigate enzyme function and dissect metabolic pathways. For example, by creating a series of derivatives from a common scaffold like this compound, researchers can systematically probe the active site of an enzyme to understand which structural features are critical for binding and catalysis.

A related compound, 3-bromopyruvic acid (3-BrPA), has been extensively used to study energy metabolism in cancer cells. nih.gov 3-BrPA is known to inhibit key glycolytic enzymes, most notably hexokinase 2 (HK2), thereby disrupting the high rate of glycolysis characteristic of many tumors (the Warburg effect). nih.govnih.gov Studies using 3-BrPA have helped to elucidate the reliance of cancer cells on specific metabolic pathways and have identified potential therapeutic targets within these pathways, such as the c-Myc/TXNIP axis which regulates glucose metabolism. nih.gov Although different from this compound, the research on 3-BrPA illustrates how halogenated organic acids can serve as powerful tools for studying metabolic regulation.

The development and use of robust biological models are essential for evaluating the therapeutic potential of new chemical entities. In vitro models, such as cell-based assays, and in vivo models, typically involving animal studies, provide critical data on a compound's efficacy and mechanism of action. nih.gov Derivatives of this compound are frequently evaluated using such models.

For instance, novel anticancer agents synthesized from this scaffold would first be tested in in vitro models using various cancer cell lines to determine their cytotoxicity and effect on cell proliferation. nih.gov Subsequently, promising candidates might advance to in vivo models, such as tumor xenografts in mice, to assess their antitumor effects in a living organism. Similarly, potential antibacterial agents derived from this compound are evaluated in vitro against a panel of pathogenic bacteria to determine their minimum inhibitory concentration (MIC), followed by in vivo infection models to confirm their efficacy. nih.gov These models are indispensable for translating basic chemical synthesis into potential therapeutic applications.

Role in High-Throughput Drug Discovery Platforms

High-throughput screening methods are central to modern drug discovery, and DNA-Encoded Libraries (DELs) have emerged as a powerful technology for identifying novel drug leads. nih.gov DELs consist of vast collections of small molecules, sometimes numbering in the billions, where each molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. sigmaaldrich.com The entire library can be screened simultaneously against a protein target, and active binders are identified by sequencing their DNA tags. nih.gov

The success of DELs hinges on the ability to perform a wide range of chemical reactions on DNA-tagged molecules and the availability of diverse chemical building blocks. This compound is an ideal building block for DEL synthesis. Its bifunctional nature—a carboxylic acid and a reactive bromine atom—allows for sequential chemical modifications. The carboxylic acid can be readily coupled to an amine-functionalized DNA tag or another building block, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Stille) to introduce further chemical diversity. This versatility enables the incorporation of the this compound scaffold into millions of distinct compounds within a single library, significantly expanding the chemical space explored in a screening campaign. broadinstitute.orgnih.govchemrxiv.org

Understanding the relationship between a molecule's structure and its biological activity (SAR) or its physicochemical properties (SPR) is a cornerstone of medicinal chemistry. nih.govresearchgate.netmdpi.com this compound provides a rigid and well-defined scaffold for conducting systematic SAR and SPR studies.

In a typical SAR study, the core this compound structure is maintained while the substituents are varied. For example, the carboxylic acid group can be converted into a series of amides or esters, and the bromine atom can be replaced with different aryl or alkyl groups via cross-coupling reactions. Each new analog is then tested for its biological activity, such as its ability to inhibit a target enzyme. nih.govrsc.orgdoi.org The resulting data allows researchers to deduce which chemical features enhance activity, guide the design of more potent compounds, and build predictive computational models. mdpi.comacademie-sciences.fr

The table below illustrates a hypothetical SAR study based on modifying the this compound scaffold.

| Compound | R1 Group (at position 4) | R2 Group (at position 3) | Biological Activity (IC₅₀) |

| A | -COOH | -Br | 10 µM |

| B | -CONH₂ | -Br | 8 µM |

| C | -COOH | -Phenyl | 2 µM |

| D | -CONH₂ | -Phenyl | 0.5 µM |

This systematic approach, enabled by versatile building blocks like this compound, is fundamental to the iterative process of drug optimization.

Applications of 3 Bromoisonicotinic Acid in Materials Science and Engineering

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid structure and divergent functional groups of 3-bromoisonicotinic acid make it an excellent candidate for the construction of crystalline porous materials such as MOFs and coordination polymers. The carboxylate group readily coordinates with metal ions to form the primary framework, while the bromo substituent offers a site for post-synthetic modification or can influence the resulting structure and properties through steric and electronic effects.

Ligand Design for Tailoring Porosity and Functional Properties

The design of the organic ligand is a critical aspect in determining the porosity and functional properties of MOFs. The presence of the bromine atom in this compound can be strategically employed to fine-tune these characteristics. For instance, the steric bulk of the bromine atom can influence the packing of the ligands and the resulting pore size and shape of the MOF.